molecular formula C8H8FNO2 B11726040 1-Fluoro-3-(2-nitroethyl)benzene

1-Fluoro-3-(2-nitroethyl)benzene

Cat. No.: B11726040
M. Wt: 169.15 g/mol
InChI Key: DEGKSMMJAUAPGK-UHFFFAOYSA-N
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Description

1-Fluoro-3-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzene, where a fluorine atom and a nitroethyl group are substituted at the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(2-nitroethyl)benzene can be synthesized through a multi-step process involving nitration, reduction, and substitution reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and alkylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(2-nitroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Fluoro-3-(2-nitroethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-fluoro-3-(2-nitroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and applications .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

1-fluoro-3-(2-nitroethyl)benzene

InChI

InChI=1S/C8H8FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-3,6H,4-5H2

InChI Key

DEGKSMMJAUAPGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC[N+](=O)[O-]

Origin of Product

United States

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